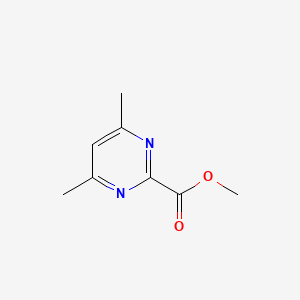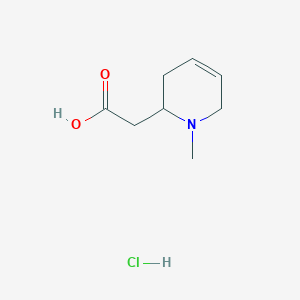
Methyl 4,6-dimethylpyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4,6-dimethylpyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 27427-89-0 . It has a molecular weight of 166.18 . The IUPAC name for this compound is methyl 4,6-dimethyl-2-pyrimidinecarboxylate . The InChI Code for this compound is 1S/C8H10N2O2/c1-5-4-6 (2)10-7 (9-5)8 (11)12-3/h4H,1-3H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4,6-dimethylpyrimidine-2-carboxylate” can be represented by the formula C8H10N2O2 . The InChI key for this compound is OZQKMZUCPKQXSQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4,6-dimethylpyrimidine-2-carboxylate” is a liquid at room temperature . It has a boiling point of 287.6°C at 760 mmHg . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Semiconducting Polymers
Methyl 4,6-dimethylpyrimidine-2-carboxylate is utilized as a substrate in aldol condensation reactions due to its ability to easily deprotonate and generate a resonance stabilized carbanion. This property has been exploited in the synthesis of a series of novel conjugated polymers, showcasing its utility in the development of advanced materials for semiconducting applications (Gunathilake et al., 2013).
Crystal Structure Analysis
The compound has also been a focal point in crystal structure analysis, providing insights into molecular configurations and interactions. For example, the synthesis and crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, derived from a reaction involving 2-amino-4,6-dimethylpyrimidine, highlights its role in advancing our understanding of molecular structures through X-ray diffraction analysis (Ji, 2006).
Hydrogen-Bonding Patterns
In another study, the examination of hydrogen-bonding patterns in compounds related to methyl 4,6-dimethylpyrimidine-2-carboxylate revealed complex molecular arrangements and interactions, which are crucial for the design of pharmaceutical compounds and understanding of biomolecular structures (Hemamalini et al., 2006).
Antimicrobial Evaluation
Methyl 4,6-dimethylpyrimidine-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents and enhances our understanding of the structure-activity relationships in pyrimidine derivatives (Shastri & Post, 2019).
Development of Herbicides
Furthermore, derivatives of methyl 4,6-dimethylpyrimidine-2-carboxylate have been explored for their herbicidal activities, indicating the potential of these compounds in agricultural chemistry and the design of new herbicides (Fu-b, 2014).
Safety and Hazards
“Methyl 4,6-dimethylpyrimidine-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
methyl 4,6-dimethylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-6(2)10-7(9-5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQKMZUCPKQXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)

![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)

![N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807014.png)
![1-(Aminomethyl)spiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2807015.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)
